molecular formula C18H14BrNO3S B10902273 (5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one

(5Z)-5-(3-bromo-5-ethoxy-4-hydroxybenzylidene)-2-phenyl-1,3-thiazol-4(5H)-one

Cat. No.: B10902273
M. Wt: 404.3 g/mol
InChI Key: YGBRJASYINBHGZ-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Z)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and a brominated ethoxy-hydroxyphenyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE typically involves the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with 2-phenyl-1,3-thiazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the condensation process, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-[(Z)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug development.

    Medicine: Research into its pharmacological effects could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could interact with cellular proteins involved in signal transduction or metabolic pathways, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    2-Phenyl-1,3-thiazol-4-one: Another precursor used in the synthesis.

    Other thiazole derivatives: Compounds with similar structures but different substituents on the thiazole ring.

Uniqueness

The uniqueness of 5-[(Z)-1-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-PHENYL-1,3-THIAZOL-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14BrNO3S

Molecular Weight

404.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one

InChI

InChI=1S/C18H14BrNO3S/c1-2-23-14-9-11(8-13(19)16(14)21)10-15-17(22)20-18(24-15)12-6-4-3-5-7-12/h3-10,21H,2H2,1H3/b15-10-

InChI Key

YGBRJASYINBHGZ-GDNBJRDFSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N=C(S2)C3=CC=CC=C3)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.